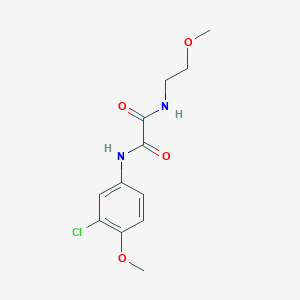![molecular formula C17H22N2O4S B3897386 N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide](/img/structure/B3897386.png)
N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide
Übersicht
Beschreibung
N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide, also known as DT2216, is a novel small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs called targeted protein degraders, which work by inducing the degradation of specific proteins in cancer cells.
Wirkmechanismus
N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide works by binding to a specific protein called VHL, which is part of the cellular machinery responsible for protein degradation. This binding leads to the recruitment of other proteins called E3 ubiquitin ligases, which in turn target the cancer-associated proteins for degradation. This mechanism allows for the selective degradation of specific proteins in cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from breast, lung, and colon cancers. In addition, this compound has been shown to exhibit potent anti-tumor activity in mouse models of cancer, with minimal toxicity to normal tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide is its ability to selectively target specific proteins in cancer cells, which allows for a more precise and effective approach to cancer treatment. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide. One area of focus is the optimization of the drug's pharmacokinetic properties, to improve its efficacy and reduce the need for frequent dosing. Another area of interest is the identification of additional cancer-associated proteins that can be targeted by this compound, which may expand its utility in the treatment of different types of cancer. Finally, there is also potential for the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide has been extensively studied in preclinical models of cancer, and has shown promising results in inducing the degradation of several cancer-associated proteins, including BCL-XL and MCL-1. These proteins are known to play a critical role in the survival of cancer cells, and their degradation by this compound leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-[[2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetyl]amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-3-4-16(20)18-14-5-7-15(8-6-14)19-17(21)11-13-9-10-24(22,23)12-13/h5-10,13H,2-4,11-12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVCVQLHEQFWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2CS(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3897320.png)
![4-[2-(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897325.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B3897333.png)

![4-(2-methoxyphenyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B3897353.png)


![N'-(2-bromobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897372.png)
![N'-(2-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897379.png)


![4-(2-methoxyphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3897427.png)